2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline
Description
Properties
IUPAC Name |
2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-3-6-14-13(7-9)17-15(18-14)11-4-5-12(16)10(2)8-11/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNUQFSZYXTEED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356518 | |
| Record name | 2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418808-71-6 | |
| Record name | 2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
These methods allow for the introduction of various substituents on the benzoxazole ring, including methyl groups, amines, and nitriles, which are essential for tailoring the compound's properties.
Specific Preparation of 2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline
The target compound can be considered as a benzoxazole substituted at the 5-position with a methyl group and bearing an aniline substituent at the 4-position of the phenyl ring attached to the benzoxazole 2-position.
Stepwise Preparation Outline:
Synthesis of 5-Methyl-1,3-benzoxazole Intermediate:
- Starting from o-aminophenol derivatives substituted with a methyl group at the 5-position.
- Condensation with benzoyl chloride or corresponding acid derivatives under acidic conditions (e.g., polyphosphoric acid at elevated temperature ~160 °C) to form the benzoxazole ring.
- This cyclization step yields the 5-methylbenzoxazole intermediate.
Introduction of the Aniline Substituent:
- The aniline moiety at the 4-position of the phenyl ring attached to the benzoxazole 2-position can be introduced by:
- Using palladium-catalyzed direct 2-arylation of the benzoxazole with a suitably substituted aryl halide bearing an amino group.
- Alternatively, preparing the substituted benzoxazole intermediate first, followed by nitration at the 4-position, reduction of the nitro group to the amino group, and methylation if necessary.
- The aniline moiety at the 4-position of the phenyl ring attached to the benzoxazole 2-position can be introduced by:
Reduction and Functional Group Transformations:
- Nitro groups introduced during nitration can be reduced to amino groups via catalytic hydrogenation or using iron powder reduction.
- Protection and deprotection steps such as Boc-protection of amines may be used to facilitate selective reactions.
-
- The crude product is purified by recrystallization or chromatography.
- Hydrochloride salts may be formed for better handling and purification.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation and cyclization | 2-Aminophenol derivative + benzoyl chloride, polyphosphoric acid, 160 °C | 70–90 | Formation of 5-methylbenzoxazole |
| 2 | Palladium-catalyzed 2-arylation | Pd catalyst, aryl halide with amino substituent, base | 60–80 | Introduces aniline substituent |
| 3 | Nitration | HNO3 or nitrating agent | 60–85 | For introducing nitro group before reduction |
| 4 | Reduction | Hydrogenation or Fe powder, acidic medium | 80–95 | Converts nitro to amino group |
| 5 | Protection/Deprotection | Boc2O for protection, acid for deprotection | 75–90 | Optional depending on synthetic route |
These conditions are adapted from studies on benzoxazole derivatives with similar substitution patterns.
Alternative Synthetic Approaches
One-Step Clay-Mediated Synthesis:
A clay-mediated method involves in situ formation of diazonium salts from 4-(1,3-benzoxazol-2-yl)aniline followed by coupling with phenols to form azo derivatives. While this method focuses on azo dye synthesis, the initial preparation of 4-(1,3-benzoxazol-2-yl)aniline is relevant. The aniline derivative can be prepared from 2-aminophenol and 4-amino benzoic acid using natural acid catalysts, achieving yields around 80%.Smiles Rearrangement Approach:
The Smiles rearrangement involves activation of benzoxazole-2-thiol with chloroacetyl chloride, followed by reaction with amines to yield 2-aminobenzoxazoles. This method is versatile and affords good yields with nonhazardous reagents.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Palladium-Catalyzed Arylation | Direct 2-arylation of benzoxazole | High regioselectivity, versatile | Requires Pd catalyst, sensitive conditions |
| Condensation & Cyclization | 2-Aminophenol + acid derivatives, acid cyclization | Simple reagents, high yields | High temperature, strong acid needed |
| Clay-Mediated Diazonium Coupling | Formation of diazonium salt, azo coupling | Mild conditions, eco-friendly | Specific to azo dye synthesis |
| Smiles Rearrangement | Activation of thiol, rearrangement with amines | Good yields, nonhazardous reagents | Multi-step, requires thiol intermediate |
Research Findings and Optimization Notes
- The palladium-catalyzed direct 2-arylation method allows for selective functionalization at the 2-position of benzoxazole, facilitating the introduction of the aniline substituent with high efficiency.
- Acidic cyclization methods using polyphosphoric acid provide robust formation of the benzoxazole ring, with good tolerance to methyl substituents at the 5-position.
- Reduction of nitro groups to amino groups is efficiently achieved by catalytic hydrogenation or iron powder reduction, critical for obtaining the aniline functionality.
- Catalyst loadings and reaction times have been optimized in related studies to maximize yield and minimize by-products; for example, 25 mg of montmorillonite K10 clay was found optimal in azo dye synthesis involving benzoxazole-aniline derivatives.
- Recent advances include the use of nanocatalysts and magnetic solid acid catalysts to improve reaction rates and recyclability in benzoxazole synthesis.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The aniline group directs electrophilic attacks to specific positions on the aromatic ring. Key reactions include:
Bromination
-
Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) with Lewis acids (e.g., FeBr₃).
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Conditions : Dichloromethane (DCM) or acetic acid at 0–25°C.
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Outcome : Bromination occurs at the para position relative to the aniline group (C6 of the benzene ring).
-
Yield : ~70–85% (inferred from analogous compounds).
Nitration
-
Reagents : Nitrating mixture (HNO₃/H₂SO₄).
-
Conditions : 0–5°C, followed by gradual warming.
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Outcome : Nitration favors the meta position relative to the benzoxazole ring due to its electron-withdrawing nature .
Nucleophilic Reactions
The benzoxazole ring participates in nucleophilic substitution under specific conditions:
Alkylation/Acylation
-
Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride).
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Conditions : Base (e.g., triethylamine) in aprotic solvents (e.g., chloroform).
-
Outcome :
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-Methylated benzoxazole | 65% | |
| Acylation | AcCl, Et₃N | N-Acetyl aniline derivative | 78% |
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Reagents : Arylboronic acids, Pd(PPh₃)₄, base (Na₂CO₃).
-
Conditions : Ethanol/water at 80°C.
-
Outcome : Biaryl formation at the brominated position (if present).
Buchwald-Hartwig Amination
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Reagents : Amines, Pd₂(dba)₃, Xantphos.
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Conditions : Toluene at 110°C.
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Outcome : Introduction of secondary amines at the aniline group .
Oxidation
-
Reagents : KMnO₄ or H₂O₂ in acidic media.
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Outcome : Conversion of the aniline group to a nitroso or nitro group .
Reduction
-
Reagents : H₂/Pd-C or NaBH₄.
-
Outcome : Reduction of nitro groups (if present) to amines.
Cyclization Reactions
The aniline group facilitates heterocycle formation:
-
Reagents : Carbonyl compounds (e.g., aldehydes) under acidic conditions.
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Conditions : Acetic acid, reflux.
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Outcome : Formation of quinoline or imidazoline derivatives .
Complexation with Metals
The benzoxazole nitrogen and aniline group act as ligands:
Key Reactivity Insights
-
Regioselectivity :
-
Catalytic Influence :
-
Pd catalysts enhance cross-coupling efficiency, while Lewis acids (e.g., FeBr₃) optimize electrophilic substitutions.
-
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline serves several roles:
- Intermediate in Organic Synthesis: It is used to create complex organic molecules and dyes. Its ability to undergo various chemical reactions, including oxidation to form quinone derivatives and substitution reactions to introduce functional groups, enhances its utility in synthetic chemistry.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms quinone derivatives | KMnO₄, CrO₃ |
| Reduction | Converts nitro groups to amines | NaBH₄, H₂ (Pd catalyst) |
| Substitution | Introduces different functional groups | NBS, amines |
Biology
The compound has notable biological applications:
- Enzyme Inhibitors: It is studied for its potential to inhibit specific enzymes involved in various biological pathways.
- Antimicrobial Activity: Research indicates that it may disrupt bacterial cell wall synthesis or inhibit bacterial enzymes.
Mechanism of Action:
In antimicrobial applications, the compound may interfere with essential bacterial processes, while in anticancer research, it can induce apoptosis in cancer cells by disrupting cellular division pathways.
Industrial Applications
In industrial settings, 2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline is utilized in:
- Production of Polymers and Resins: Its chemical properties make it suitable for creating durable materials.
Case Study 1: Antimicrobial Research
A study investigated the efficacy of 2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline against various bacterial strains. Results demonstrated a significant reduction in bacterial growth at specific concentrations, indicating its potential as a new antimicrobial agent.
Case Study 2: Organic Synthesis
Another research project focused on the use of this compound as an intermediate for synthesizing novel dyes. The study highlighted its ability to undergo selective reactions that yield high-purity products suitable for commercial dye applications.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, the compound can interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs, emphasizing substituent positions and functional group variations:
Electronic Effects
- The 2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline exhibits enhanced electron-donating effects due to the methyl group at the aniline C2 position, which may stabilize intermediates in coupling reactions .
Steric Effects
Biological Activity
Overview
2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline is a compound belonging to the benzoxazole family, known for its diverse biological activities. This compound features a benzoxazole ring fused with an aniline moiety, making it an important intermediate in organic synthesis and pharmaceutical research. The molecular formula is , with a molecular weight of 238.29 g/mol . The compound exhibits a range of biological activities including antimicrobial, antitumor, and anti-inflammatory properties.
The biological activity of 2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline is primarily attributed to its interaction with various molecular targets in biological systems. These interactions can lead to modulation of biochemical pathways through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.
- Receptor Binding : It can act as an antagonist or agonist at certain receptors, influencing cellular responses.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through disruption of cellular signaling pathways .
Antimicrobial Activity
Research has shown that benzoxazole derivatives, including 2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline, possess significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These results indicate that the compound exhibits bactericidal activity by disrupting bacterial cell walls and membranes .
Antitumor Activity
The antitumor potential of this compound has been explored in various studies. It has been shown to inhibit the growth of cancer cells through mechanisms such as cell cycle arrest and apoptosis induction. For instance, derivatives of benzoxazole have been evaluated for their cytotoxic effects on different cancer cell lines, showing promising results in inhibiting tumor growth .
Case Studies
- Antimicrobial Efficacy Study : A study investigated the antimicrobial activity of several benzoxazole derivatives including 2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline. The results revealed significant activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective concentrations for treatment .
- Antitumor Screening : In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Results showed that it could effectively reduce cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent .
Research Findings
Recent studies highlight the importance of structural modifications in enhancing the biological activity of benzoxazole derivatives. For example:
| Compound | Biological Activity | Comments |
|---|---|---|
| 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline | Moderate Antimicrobial | Different substitution patterns affect reactivity |
| 4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline | Enhanced Antitumor Activity | Bromination increases reactivity |
| 3-(5-Methylbenzothiazol-2-yl)aniline | Variable Activity | Different heterocyclic structure influences properties |
These findings underscore the significance of chemical structure in determining the biological efficacy of compounds within this class .
Q & A
Basic Research Questions
Q. What solvent-free synthetic methodologies are effective for preparing 2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline derivatives?
- Answer : A solvent-free approach involves grinding 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide with substituted aldehydes in an agate mortar under ambient conditions. Sodium borohydride and boric acid (1:1 ratio) are added to facilitate reductive amination. Reaction progress is monitored via TLC (chloroform:methanol, 7:3), and products are purified by recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing bond angles and torsional strain in the benzoxazole-aniline core .
- ORTEP-III : Employ this tool (with a GUI for Windows) to generate thermal ellipsoid plots, visualizing anisotropic displacement parameters .
- NMR and FT-IR : Confirm functional groups (e.g., NH₂ in aniline, C-O-C in benzoxazole) and monitor reaction intermediates .
Q. How can antibacterial activity of derivatives be systematically evaluated?
- Answer : Use the agar well diffusion method against strains like E. coli (ATCC-8739) and B. subtilis (ATCC-6633). Prepare 24-hour Mueller-Hinton broth cultures, apply compounds at standardized concentrations, and measure inhibition zones after incubation (Table 1). Controls (e.g., ciprofloxacin) ensure assay validity .
Table 1 : Example antibacterial activity data for derivatives (zone of inhibition, mm):
| Derivative | E. coli | B. subtilis |
|---|---|---|
| 3a | 12 ± 0.5 | 14 ± 0.7 |
| 3b | 15 ± 0.3 | 16 ± 0.9 |
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in silico models be resolved?
- Answer : Discrepancies may arise from solubility or membrane permeability limitations. Validate using:
- Molecular docking : Compare binding affinities (e.g., via AutoDock Vina) with enzyme targets (e.g., bacterial DNA gyrase).
- ADMET profiling : Predict absorption/distribution to identify pharmacokinetic bottlenecks .
- Synchrotron-based crystallography : Resolve protein-ligand interactions at high resolution (<1.5 Å) to refine docking models .
Q. What strategies optimize regioselectivity during benzoxazole ring functionalization?
- Answer :
- Directed ortho-metalation : Use lithium amides to deprotonate the aniline NH₂, enabling selective substitution at the 4-position .
- Microwave-assisted synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction times and enhancing energy efficiency .
- Protecting groups : Temporarily block reactive sites (e.g., NH₂ with Boc groups) to direct sulfanyl or hydrazide additions .
Q. How do electronic effects of substituents influence the compound’s pharmacological profile?
- Answer :
- Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, enhancing interactions with bacterial enzymes.
- Electron-donating groups (e.g., -OCH₃) improve solubility but may reduce membrane penetration.
- Quantitative Structure-Activity Relationship (QSAR) : Correlate Hammett constants (σ) of substituents with MIC values to guide rational design .
Q. What crystallographic challenges arise when refining structures with flexible substituents?
- Answer :
- Disorder modeling : Use SHELXL’s PART instruction to model overlapping conformers (e.g., rotating methyl groups in benzoxazole).
- High-resolution data : Collect datasets at low temperature (100 K) to minimize thermal motion artifacts.
- Twinned data : Apply HKLF5 in SHELXL for twin refinement, particularly for monoclinic systems with pseudo-merohedral twinning .
Methodological Notes
- Synthesis : Prioritize solvent-free methods to align with green chemistry principles .
- Characterization : Combine XRD with DFT calculations (e.g., Gaussian 16) to validate electronic structures .
- Biological assays : Include cytotoxicity screening (e.g., MTT assay on mammalian cells) to differentiate antimicrobial efficacy from general toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
